molecular formula C23H30N2O3S B2954586 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 941906-65-6

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2954586
M. Wt: 414.56
InChI Key: UGDAVSGNPCXHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antimicrobial Studies

Research has demonstrated the antimicrobial potential of compounds related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetraethylbenzenesulfonamide. For instance, Vanparia et al. (2010) synthesized novel compounds that showed significantly higher antimicrobial activity compared to their parent compounds against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Vanparia et al., 2010).

Drug Design and Molecular Interactions

Compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetraethylbenzenesulfonamide have been studied for their interactions with human carbonic anhydrases, which are relevant to therapeutic interventions. Mader et al. (2011) investigated the binding mode of isoquinolinesulfonamides to carbonic anhydrase II, offering insights for designing selective inhibitors for various isozymes associated with diseases like cancer (Mader et al., 2011).

Synthesis and Characterization

The synthesis and characterization of new compounds bearing the sulfonamide moiety have been a focus of research to explore their potential applications. Techniques such as X-ray crystallography, spectroscopic methods, and computational analyses are employed to understand the structural properties and reactivity of these compounds. For example, Grudova et al. (2020) reported on the synthesis and detailed structural analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the importance of F⋯O interactions in the formation of supramolecular structures (Grudova et al., 2020).

Applications in Cancer Research

Several studies have synthesized novel sulfonamide derivatives to evaluate their potential as antitumor agents. By activating specific cellular pathways or inhibiting enzymes associated with cancer progression, these compounds offer a promising avenue for cancer therapy development. Alqasoumi et al. (2010) synthesized a series of tetrahydroquinoline derivatives with sulfonamide moiety, some of which showed potent antitumor activity, underscoring the therapeutic potential of these compounds (Alqasoumi et al., 2010).

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-14(2)13-25-21-9-8-20(12-19(21)7-10-22(25)26)24-29(27,28)23-17(5)15(3)11-16(4)18(23)6/h8-9,11-12,14,24H,7,10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDAVSGNPCXHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide

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